![molecular formula C19H15NO3 B2751392 (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one CAS No. 929389-84-4](/img/structure/B2751392.png)
(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one
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Description
(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one is a chemical compound that has been widely studied for its potential therapeutic properties. This compound has garnered interest due to its ability to interact with various biological pathways, making it a promising candidate for drug development.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Eugenol and its derivatives, possessing hydroxyphenyl propene structures, have demonstrated significant antimicrobial and antifungal activities. These compounds have been effective against a wide range of gram-negative and gram-positive bacteria as well as fungi, showing potential in treating infectious diseases, oral cavity diseases, and food-borne pathogens. This suggests that compounds with similar structural features, including (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, may also exhibit antimicrobial properties (Marchese et al., 2017).
Neuroprotective Effects
Citicoline, a compound involved in the biosynthesis of phosphatidylcholine, has shown neuroprotective mechanisms in cerebral ischemia, suggesting the potential therapeutic action of related compounds in neurological disorders. The neuroprotective effects include preserving cardiolipin and sphingomyelin, partially restoring phosphatidylcholine levels, stimulating glutathione synthesis, attenuating lipid peroxidation, and restoring Na+/K+ ATPase activity. These effects suggest a potential area of research for related compounds, including (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, in neurological health (Hatcher & Dempsey, 2002).
Antioxidant Properties
Research on ethoxyquin and its analogues has demonstrated significant antioxidant efficacy, important for protecting valuable polyunsaturated fatty acids in fish meal and potentially applicable in other food preservation and health contexts. The conversion of ethoxyquin in fish meal into potent antioxidants suggests that structurally related compounds, including (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, might also possess strong antioxidant properties, beneficial for health and industrial applications (de Koning, 2002).
Applications in Drug Development and Disease Treatment
The exploration of 8-hydroxyquinoline derivatives, including their metal chelation properties, has opened avenues for developing potent drug molecules for treating several life-threatening diseases, such as cancer, HIV, and neurodegenerative disorders. The synthetic modification of such compounds aims to enhance their pharmacological potency, suggesting a potential area of application for (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one in drug development for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
properties
IUPAC Name |
(E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-23-17-8-9-18-13(12-17)5-6-15(20-18)7-10-19(22)14-3-2-4-16(21)11-14/h2-12,21H,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQOZCDXMDWHLW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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